molecular formula C8H7ClN2O B11759501 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B11759501
M. Wt: 182.61 g/mol
InChI Key: DCECZADLCPJBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl derivatives . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Cl2 or Br2 in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amines.

Scientific Research Applications

5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c1-4-2-6(9)10-5-3-7(12)11-8(4)5/h2H,3H2,1H3,(H,11,12)

InChI Key

DCECZADLCPJBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.